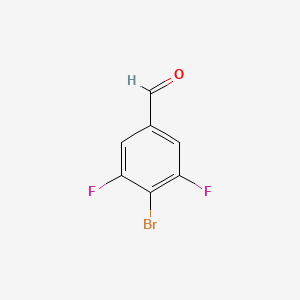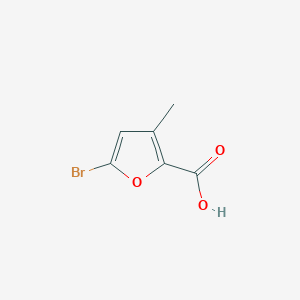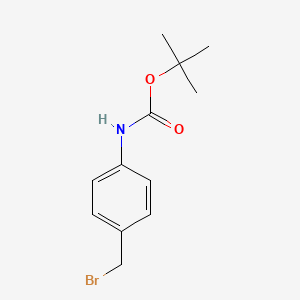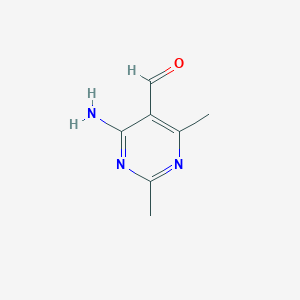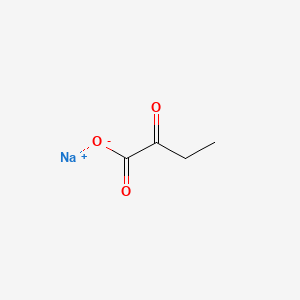
2-Oxobutanoato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white powder that is soluble in water and has a molecular weight of 124.07 g/mol . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Sodium 2-oxobutanoate is utilized in a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
Sodium 2-oxobutanoate primarily targets two enzymes: 1-aminocyclopropane-1-carboxylate deaminase and Methylmalonyl-CoA carboxyltransferase 5S subunit . These enzymes are found in organisms like Pseudomonas sp. (strain ACP) and Propionibacterium freudenreichii subsp. shermanii .
Mode of Action
It is known that the compound interacts with these enzymes, potentially altering their function and leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
Sodium 2-oxobutanoate is involved in several biochemical pathways. It plays a role in the Glycine and Serine Metabolism , Propanoate Metabolism , and Selenoamino Acid Metabolism . It also affects the metabolic pathways of several diseases, including Cystathionine beta-Synthase Deficiency Disease , Methionine Metabolism , and Malonic Aciduria Disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 2-oxobutanoate. For instance, the compound is commonly used as a food additive and industrial raw material, often applied in the fields of bread, baked goods, and canning . In these environments, factors such as temperature, pH, and presence of other compounds could potentially affect the compound’s action.
Análisis Bioquímico
Biochemical Properties
Sodium 2-oxobutyrate is involved in several biochemical reactions, particularly as a substrate for enzymes such as lactate dehydrogenase isoenzymes . It interacts with various biomolecules, including enzymes and proteins, to facilitate metabolic processes. For instance, it can be used in the preparation of metal complexes and the synthesis of antiviral agents . The interactions between sodium 2-oxobutyrate and these biomolecules are crucial for its role in metabolic pathways and biochemical reactions.
Cellular Effects
Sodium 2-oxobutyrate has notable effects on cellular processes and functions. It can influence cell signaling pathways, gene expression, and cellular metabolism. In microorganisms like Escherichia coli, sodium 2-oxobutyrate can arrest cell growth and block the biosynthesis of target metabolites . This compound’s impact on cellular metabolism highlights its importance in regulating metabolic flux and maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, sodium 2-oxobutyrate exerts its effects through various mechanisms. It can act as a substrate for enzyme-catalyzed reactions, such as those involving lactate dehydrogenase . Additionally, sodium 2-oxobutyrate can participate in the formation of metal complexes and antiviral agents . These interactions at the molecular level are essential for understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 2-oxobutyrate can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. Sodium 2-oxobutyrate is generally stable when stored at appropriate temperatures, but its long-term effects on cellular function can vary depending on the experimental conditions . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of sodium 2-oxobutyrate can vary with different dosages in animal models. Studies have shown that this compound can exhibit toxic or adverse effects at high doses . It is important to determine the threshold effects and optimal dosages to avoid potential toxicity and ensure the compound’s efficacy in experimental studies.
Metabolic Pathways
Sodium 2-oxobutyrate is involved in several metabolic pathways, including the pyruvate pathway to 2-oxobutyrate in microorganisms like Methanocaldococcus jannaschii . This compound can interact with enzymes such as pyruvate dehydrogenase and pyruvate oxidase to facilitate metabolic reactions . These interactions are essential for understanding the compound’s role in metabolic processes and its impact on metabolite levels.
Transport and Distribution
Within cells and tissues, sodium 2-oxobutyrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins to facilitate its movement and localization . Understanding these transport and distribution mechanisms is important for studying the compound’s effects on cellular function and metabolism.
Subcellular Localization
Sodium 2-oxobutyrate’s subcellular localization can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for understanding how sodium 2-oxobutyrate exerts its effects within cells and contributes to biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-oxobutanoate can be synthesized through the oxidation of 2-butanol using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and involves the formation of 2-oxobutanoic acid, which is then neutralized with sodium hydroxide to produce sodium 2-oxobutyrate .
Industrial Production Methods: In industrial settings, sodium 2-oxobutyrate is produced through the fermentation of carbohydrates by specific strains of bacteria. The fermentation process yields 2-oxobutanoic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce acetic acid and carbon dioxide.
Reduction: It can be reduced to form 2-hydroxybutanoic acid.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under basic conditions.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Acetic acid and carbon dioxide.
Reduction: 2-Hydroxybutanoic acid.
Substitution: Various alkyl or acyl derivatives.
Comparación Con Compuestos Similares
Sodium 2-oxobutanoate is similar to other α-keto acids, such as:
2-Oxobutyric acid:
Sodium pyruvate: Another α-keto acid that is widely used in biochemical research and has similar reactivity.
Uniqueness: Sodium 2-oxobutanoate is unique due to its specific applications in the synthesis of metal complexes and antiviral agents, as well as its role in metabolic studies .
Propiedades
Número CAS |
2013-26-5 |
|---|---|
Fórmula molecular |
C4H6NaO3 |
Peso molecular |
125.08 g/mol |
Nombre IUPAC |
sodium;2-oxobutanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7); |
Clave InChI |
XLTHMCKKCRLNGQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=O)[O-].[Na+] |
SMILES canónico |
CCC(=O)C(=O)O.[Na] |
Key on ui other cas no. |
2013-26-5 |
Pictogramas |
Irritant |
Números CAS relacionados |
600-18-0 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


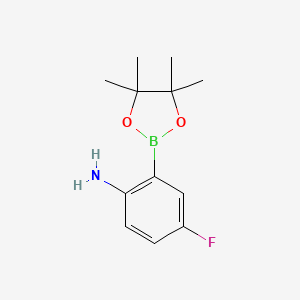
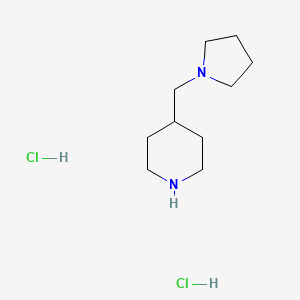
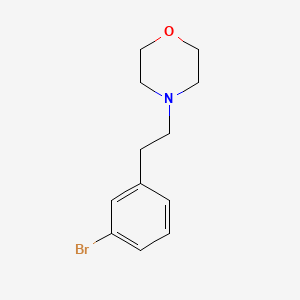
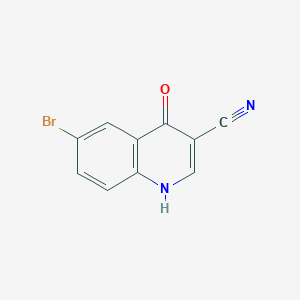
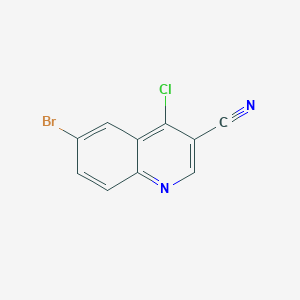
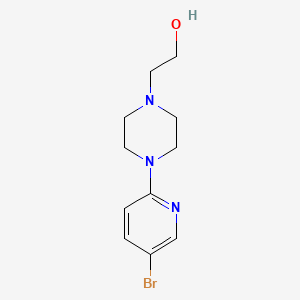
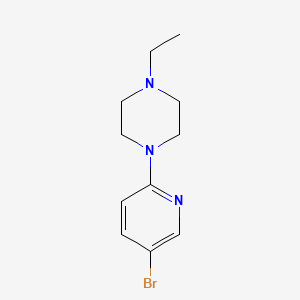

![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)

